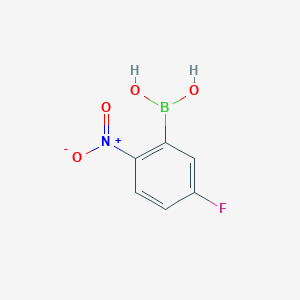

5-Fluoro-2-nitrobenzeneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

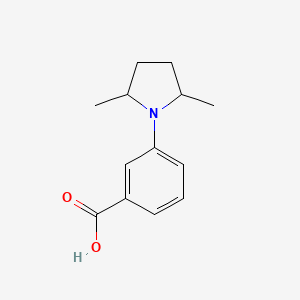

5-Fluoro-2-nitrobenzeneboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Derivatization of Bifunctional Compounds

5-Fluoro-2-nitrobenzeneboronic acid and similar compounds like 3-nitrobenzeneboronic acid have been explored for their potential in derivatizing bifunctional compounds. These compounds exhibit selective reactivity and have notable properties when analyzed using gas chromatography and electron-capture detectors (Poole, Singhawangcha, & Zlatkis, 1978).

In Synthesis Processes

The compound has been utilized in synthesis processes, such as the synthesis of 5-fluoro-2-nitrobenzotrifluoride. This synthesis was achieved in a continuous-flow millireactor system, demonstrating the potential of this compound in the commercial manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

Catalysis

A novel 3-nitrobenzeneboronic acid, closely related to this compound, has been identified as an extremely mild and environmentally benign catalyst for the acetylation of alcohols under solvent-free conditions. This showcases the potential of such compounds in catalytic applications (Tale & Adude, 2006).

Reaction Selectivity Studies

The compound has also been the subject of selectivity studies in reactions with charged O- and S-nucleophiles. Such research contributes to a deeper understanding of the reactivity and applicability of fluoro-nitroaryl compounds in various chemical reactions (Khalfina & Vlasov, 2007).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies have been conducted on related compounds like 5-Nitro-2-(p-fluorophenyl)benzoxazole, indicating the importance of such fluorinated nitro compounds in the field of molecular spectroscopy (Mary et al., 2008).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

Boronic acids are known to interact with their targets through covalent bonding, which can result in changes to the target’s function .

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-nitrobenzeneboronic acid . .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-nitrobenzeneboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds . This compound interacts with enzymes such as palladium catalysts, facilitating the transmetalation process essential for these reactions. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, enabling the transfer of the organic group from boron to palladium .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This property allows this compound to inhibit or activate enzymes by interacting with their active sites. For example, it can inhibit proteases by binding to the catalytic serine residue, thereby preventing substrate cleavage .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its laboratory applications. Studies have shown that this compound is relatively stable under ambient conditions but may degrade upon prolonged exposure to light and moisture. In vitro and in vivo studies have indicated that the long-term effects of this compound on cellular function include potential alterations in cell viability and proliferation, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential to generate reactive intermediates that may contribute to toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it may exert its effects on cellular metabolism and protein synthesis. The presence of fluorine and nitro groups can also affect its interaction with lipid membranes, potentially altering membrane fluidity and permeability .

Properties

IUPAC Name |

(5-fluoro-2-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQRDFNZZCPGOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)